molecular formula C5H14N6 B12850100 N-(3-aminopropyl)imidodicarbonimidic diamide CAS No. 133029-31-9

N-(3-aminopropyl)imidodicarbonimidic diamide

Cat. No.: B12850100
CAS No.: 133029-31-9
M. Wt: 158.21 g/mol
InChI Key: XKFDVLUHBRJZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-(3-aminopropyl)imidodicarbonimidic diamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

PHMB is recognized for its broad-spectrum antimicrobial activity , making it effective against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, fungi, and yeasts. This property is particularly valuable in:

  • Medical Applications : PHMB is frequently used in wound dressings and antiseptic solutions due to its ability to prevent infections. Studies indicate that it can be incorporated into solid wound dressings alongside other antimicrobials like silver and chlorhexidine to enhance efficacy .
  • Cosmetic Products : As a preservative, PHMB is utilized in personal care products such as hand washes, fabric softeners, and contact lens solutions. Its solubility in water makes it suitable for water-based formulations that are prone to microbial growth .
  • Water Treatment : PHMB serves as a chlorine-free sanitizer in recreational water treatment, effectively controlling microbial populations in swimming pools and spas .

Safety Assessments

The safety of PHMB has been extensively evaluated by various regulatory bodies. The European Commission's Scientific Committee on Consumer Safety (SCCS) has concluded that while PHMB can be used safely in certain concentrations, risks are associated with higher concentrations or specific formulations:

  • Cosmetics : The SCCS has determined that PHMB is not safe for use as a preservative in cosmetic products at concentrations above 0.3%. They recommend further studies to assess dermal absorption and potential systemic effects from long-term exposure .
  • Toxicity Studies : Short-term and chronic toxicity studies have been conducted to assess the effects of PHMB on different animal models. Findings indicate no significant systemic toxicity at low doses; however, higher concentrations have shown adverse effects on liver and kidney functions .

Diverse Applications

PHMB's versatility extends beyond medical and cosmetic uses:

  • Industrial Applications : It is employed as a disinfectant for hard surfaces in hospitals and food handling environments. Its effectiveness against tough pathogens like Pseudomonas species makes it particularly valuable in settings requiring stringent hygiene standards .
  • Textile Preservation : PHMB is used to control odor and prevent microbial contamination in textiles, enhancing the longevity of products such as wet wipes .
  • Agricultural Uses : The compound has been explored for use in agricultural settings to disinfect equipment and manage microbial contamination in animal drinking water systems .

Case Studies

Several case studies highlight the effectiveness of PHMB across various applications:

Study Application Findings
Study on Wound DressingsMedicalDemonstrated significant reduction in infection rates when using dressings containing PHMB compared to controls .
Cosmetic Safety EvaluationCosmeticIdentified safe concentration limits for PHMB usage; recommended further research on absorption rates .
Water Treatment EfficacyEnvironmentalShowed high effectiveness against a range of pathogens in recreational water settings without the use of chlorine .

Biological Activity

N-(3-Aminopropyl)imidodicarbonimidic diamide, commonly known as Polyaminopropyl Biguanide (PAB), is a compound with significant biological activity, particularly in antimicrobial applications. This article provides an overview of its biological properties, including its mechanism of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

Polyaminopropyl Biguanide is a polymeric biguanide with the following chemical structure:

  • IUPAC Name : Homopolymer of N-(3-Aminopropyl)-Imidodicarbonimidic Diamide
  • CAS Number : 133029-32-0

This compound exhibits strong cationic properties, which contribute to its effectiveness as a biocide.

PAB exerts its antimicrobial effects primarily through the following mechanisms:

  • Cell Membrane Disruption : The cationic nature of PAB allows it to interact with negatively charged bacterial cell membranes, leading to membrane destabilization and cell lysis.
  • Inhibition of Cellular Processes : PAB interferes with nucleic acid synthesis and cellular respiration, further contributing to its bactericidal activity.

In Vitro Studies

A series of in vitro studies have demonstrated the antimicrobial efficacy of PAB against various pathogens. The results are summarized in Table 1.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.1 - 0.5 mg/L
Escherichia coli0.5 - 2 mg/L
Candida albicans1 - 4 mg/L

These studies indicate that PAB is effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Dermal Penetration Studies

Research on dermal penetration has been conducted to evaluate the safety and absorption characteristics of PAB. A notable study involved applying various concentrations of PAB to human and rat skin. The findings are outlined in Table 2.

Concentration (%) Absorption Rate (ng/cm²/h) Skin Type
0.48.13Human epidermis
1.422.8Human epidermis
5350Human epidermis
201005Human epidermis

The absorption rates suggest that higher concentrations lead to increased dermal penetration, which may have implications for both efficacy and safety in topical formulations .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of PAB. In one study, animals were administered varying doses of PAB, with significant findings as follows:

  • At a dose of 2000 mg/kg , all subjects exhibited severe toxicity, leading to mortality within one day post-dosing.
  • At a lower dose of 550 mg/kg , no fatalities were observed, although signs of mild systemic toxicity were noted .

These results indicate a dose-dependent relationship regarding the safety and toxicity of PAB.

Case Studies and Applications

PAB has been utilized in various applications due to its antimicrobial properties:

  • Wound Care Products : PAB is incorporated into topical antiseptics and wound dressings, providing effective infection control.
  • Cosmetic Formulations : Its ability to prevent microbial growth makes it suitable for use in cosmetic products, particularly those that are water-based .

Properties

CAS No.

133029-31-9

Molecular Formula

C5H14N6

Molecular Weight

158.21 g/mol

IUPAC Name

2-(3-aminopropyl)-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C5H14N6/c6-2-1-3-10-5(9)11-4(7)8/h1-3,6H2,(H6,7,8,9,10,11)

InChI Key

XKFDVLUHBRJZQF-UHFFFAOYSA-N

Canonical SMILES

C(CN)CN=C(N)N=C(N)N

Related CAS

133029-32-0

Origin of Product

United States

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